

# Physicochemical properties of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

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## Compound of Interest

**Compound Name:** 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

**Cat. No.:** B1440450

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An In-depth Technical Guide to the Physicochemical Properties of **6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This guide provides a comprehensive technical overview of the physicochemical properties of **6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine**, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydronaphthyridine scaffold is a valuable structural motif in drug discovery, and this specific bromo-derivative serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and central nervous system agents.<sup>[1]</sup> This document details the compound's molecular structure, predicted physical properties, and solubility characteristics. Furthermore, it presents standardized, field-proven experimental protocols for the empirical determination of its core physicochemical parameters, explaining the causality behind methodological choices. The interplay between these properties and their implications for drug development, particularly within the ADME (Absorption, Distribution, Metabolism, and Excretion) framework, is also discussed.

## Introduction: The Strategic Importance of the Tetrahydronaphthyridine Scaffold

Bicyclic nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology. Among these, the tetrahydronaphthyridine (THN) framework, which fuses a saturated piperidine ring with a pyridine ring, offers a compelling combination of structural rigidity, high  $Fsp^3$ -content, and polar functionality.<sup>[2]</sup> These features are highly prized in medicinal chemistry for their potential to improve aqueous solubility and create well-defined vectors for interaction with biological targets.<sup>[2]</sup>

**6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine** (CAS No. 1219022-46-4) is a specific derivative within this class. Its structure is characterized by a partially hydrogenated 1,5-naphthyridine core, which distinguishes it from its fully aromatic parent compound.<sup>[3]</sup> The strategic placement of a bromine atom on the pyridine ring is of particular significance; it not only influences the molecule's electronic properties and binding potential but also serves as a versatile synthetic handle for further chemical modifications through reactions like nucleophilic substitution.<sup>[3]</sup> Understanding the fundamental physicochemical properties of this intermediate is therefore critical for its effective application in the design and synthesis of novel therapeutic agents.

## Molecular and Physicochemical Profile

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. While some experimental data for this specific molecule is limited in publicly accessible literature, a robust profile can be constructed from chemical database predictions and analysis of analogous structures.

## Chemical Structure and Identifiers

The foundational identity of the molecule is defined by its structure and internationally recognized identifiers.

Caption: Chemical structure of **6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine**.

## Core Physicochemical Data

The following table summarizes the key identifiers and predicted physicochemical properties for the compound. It is crucial to note that many of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

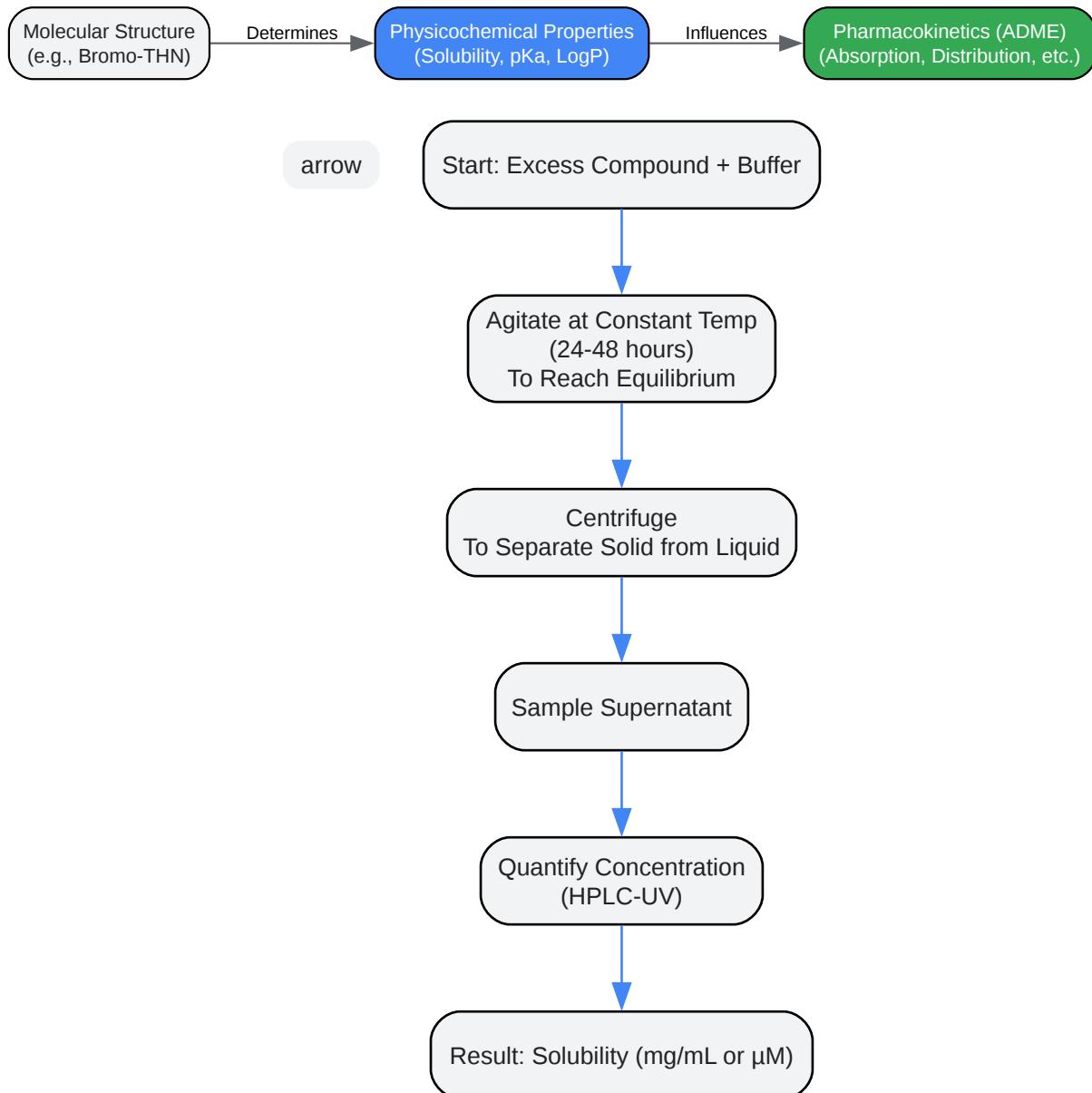
| Property                | Value  | Source                                  |
|-------------------------|--|---|
| CAS Number              | 1219022-46-4                                   | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula       | C <sub>8</sub> H <sub>9</sub> BrN <sub>2</sub> | <a href="#">[3]</a>                     |
| Molecular Weight        | 213.07 g/mol                                   | <a href="#">[3]</a>                     |
| IUPAC Name              | 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine   | <a href="#">[5]</a>                     |
| SMILES                  | C1CC2=C(C=CC(=N2)Br)NC1                        | <a href="#">[3]</a>                     |
| InChIKey                | IDYOBWKVTSMJBF-UHFFFAOYSA-N                    | <a href="#">[3]</a>                     |
| Predicted Boiling Point | 321.2 ± 42.0 °C                                | <a href="#">[6]</a>                     |
| Predicted Density       | 1.503 ± 0.06 g/cm <sup>3</sup>                 | <a href="#">[6]</a>                     |
| Predicted pKa           | 2.80 ± 0.20                                    | <a href="#">[6]</a>                     |

## Solubility and Spectroscopic Insights

- Solubility: While quantitative data is not readily available, qualitative comparisons can be drawn. Methoxy-substituted tetrahydronaphthyridine derivatives have been noted to possess higher solubility in organic solvents compared to their brominated counterparts.[\[3\]](#) This suggests that **6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine** likely exhibits moderate to low solubility in non-polar organic solvents and poor solubility in aqueous media, a common characteristic for brominated heterocycles.
- Spectroscopic Profile (NMR): The partially saturated (tetrahydro) structure leads to distinct NMR spectral features compared to fully aromatic naphthyridines. The conformational flexibility of the saturated ring results in broader peaks in the proton NMR spectrum.[\[3\]](#) This is in contrast to aromatic analogues which would show sharper, more defined coupling systems.

## Implications for Drug Development

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile.



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